molecular formula C8H9IN2O B8704655 3-Iodo-4-methylbenzohydrazide

3-Iodo-4-methylbenzohydrazide

Cat. No.: B8704655
M. Wt: 276.07 g/mol
InChI Key: VQGDQPOOMVSHNX-UHFFFAOYSA-N
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Description

3-Iodo-4-methylbenzohydrazide is a substituted benzohydrazide derivative characterized by an iodine atom at the 3-position and a methyl group at the 4-position of the aromatic ring. The hydrazide functional group (–CONHNH₂) distinguishes it from benzoic acid derivatives, conferring distinct physicochemical and biological properties. While direct synthetic details for this compound are absent in the provided evidence, analogous hydrazides are typically synthesized via hydrazine substitution of ester or acid chloride precursors . The iodine substituent enhances molecular polarizability and may influence bioactivity, while the methyl group contributes steric and electronic effects. Structural studies of related hydrazides (e.g., 4-(dimethylamino)benzohydrazide) reveal hydrogen-bonding networks critical to crystal packing and stability .

Properties

Molecular Formula

C8H9IN2O

Molecular Weight

276.07 g/mol

IUPAC Name

3-iodo-4-methylbenzohydrazide

InChI

InChI=1S/C8H9IN2O/c1-5-2-3-6(4-7(5)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

VQGDQPOOMVSHNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NN)I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1 compares 3-Iodo-4-methylbenzohydrazide with structurally analogous compounds:

Compound Name Substituents Functional Group Molecular Formula Molar Mass (g/mol) Key Properties/Data
This compound 3-I, 4-CH₃ Hydrazide C₈H₉IN₂O 276.07 High polarity due to iodine; methyl enhances lipophilicity
3-Iodo-4-methoxybenzohydrazide 3-I, 4-OCH₃ Hydrazide C₈H₉IN₂O₂ 292.07 Methoxy increases electron density; higher solubility in polar solvents
4-(Dimethylamino)benzohydrazide 4-N(CH₃)₂ Hydrazide C₉H₁₃N₃O 179.22 Strong hydrogen bonding (N–H···O); lattice energy = −365.6 kJ/mol (DFT)
3-Borono-4-methylbenzoic acid 3-B(OH)₂, 4-CH₃ Carboxylic Acid C₈H₉BO₄ 179.97 Boronic acid group enables Suzuki coupling; acidic (pKa ~4.5)

Key Observations :

  • Substituent Effects: The iodo group in this compound increases molecular weight and polarizability compared to non-halogenated analogs. Replacing methyl with methoxy () enhances solubility in polar solvents due to the electron-donating oxygen atom.

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